Bicyclo[2.2.1]hept-2-en-7-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-2-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-5-1-2-6(7)4-3-5/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJNQSKGBMOIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989216 | |
| Record name | Bicyclo[2.2.1]hept-2-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-71-3 | |
| Record name | Bicyclo(2.2.1)hept-2-en-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-en-7-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-2-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo(2.2.1)hept-2-en-7-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCB2445QJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Detailed Elucidation of Reaction Mechanisms and Pathways of Bicyclo 2.2.1 Hept 2 En 7 One
Peracid Reactions and Epoxidation Selectivity in Bicyclo[2.2.1]hept-2-en-7-one
The reaction of this compound with peracids presents a classic case of competing reaction pathways: epoxidation of the carbon-carbon double bond and Baeyer-Villiger oxidation of the ketone. The selectivity of these reactions is a subject of considerable interest and is influenced by the structure of the substrate and the reaction conditions.
In the presence of peracids such as perbenzoic acid, this compound has been observed to preferentially undergo epoxidation of the double bond to yield the corresponding epoxide, rather than the Baeyer-Villiger rearrangement product. researchgate.net This outcome suggests that for this specific substrate, the activation energy for epoxidation is lower than that for the Baeyer-Villiger oxidation. The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). While this reaction is common for many cyclic ketones, the presence of the reactive double bond in this compound makes epoxidation a more favorable pathway under typical conditions. researchgate.netadichemistry.com
Enzymatic Baeyer-Villiger oxidations, however, can offer a different selectivity profile. The use of cyclohexanone (B45756) oxygenase from Acinetobacter NCIB 9871 on a series of bicyclo[2.2.1]hept-2-en-7-ones has been shown to produce lactone products with high enantiomeric excesses, demonstrating the potential of biocatalysis to control the reaction pathway. rsc.org
Table 1: Comparison of Peracid Reaction Outcomes for Bicyclic Ketones
| Starting Material | Reagent | Major Product | Reaction Type |
| This compound | Perbenzoic acid | Epoxide (XI) | Epoxidation |
| Camphor | mCPBA | Lactone | Baeyer-Villiger Oxidation |
| Cyclohexanone | CF3CO3H | Caprolactone | Baeyer-Villiger Oxidation |
This table illustrates the differing reactivity of various bicyclic ketones towards peracids, highlighting the preference for epoxidation in this compound.
The spatial proximity of the carbonyl group and the non-conjugated double bond in this compound is a key factor influencing its reactivity. However, studies have indicated that there is very little electronic interaction between these two functional groups. researchgate.net The observed preference for epoxidation over Baeyer-Villiger rearrangement is therefore not primarily due to electronic activation or deactivation of one group by the other. Instead, steric factors and the inherent strain of the double bond likely play a more significant role. researchgate.netevitachem.com The rigid bicyclic framework holds the double bond in a strained conformation, making it more susceptible to electrophilic attack by the peracid. evitachem.com The stereochemistry of epoxidation is also influenced by the bicyclic structure, with the peracid typically approaching from the less hindered exo face. researchgate.net
Cycloaddition Reactions Involving the Bicyclo[2.2.1]heptene Double Bond
The strained double bond in the bicyclo[2.2.1]heptene system is highly reactive in cycloaddition reactions, serving as a potent dienophile or dipolarophile. evitachem.com This reactivity is a cornerstone of its synthetic utility, allowing for the rapid construction of complex polycyclic frameworks.
The significant ring strain associated with the double bond in this compound and its derivatives lowers the activation energy for cycloaddition reactions, a phenomenon known as strain-promoted reactivity. evitachem.comru.nl This is particularly evident in [3+2] cycloadditions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which has become a valuable tool in bioconjugation. nih.gov While the parent compound is an alkene, the principle of using strain to accelerate cycloadditions is broadly applicable to bicyclic systems. The release of ring strain in the transition state and the final product is a powerful thermodynamic driving force for these reactions. beilstein-journals.org This enhanced reactivity allows cycloadditions to proceed under mild conditions, often without the need for catalysts. ru.nlnih.gov
Cycloaddition reactions involving the bicyclo[2.2.1]heptene framework are often characterized by high stereoselectivity and regioselectivity. The rigid, boat-like conformation of the bicyclic system dictates the direction of approach of the reacting partner. In Diels-Alder reactions, for example, the dienophile typically approaches from the less sterically hindered exo face of the bicyclo[2.2.1]heptene system, leading to the preferential formation of exo adducts. researchgate.net The substitution pattern on the bicyclic core and the nature of the reacting partner can influence the regioselectivity of the cycloaddition. For instance, in 1,3-dipolar cycloadditions, the orientation of the dipole is directed by both steric and electronic factors of the bicyclo[2.2.1]heptene derivative. researchgate.net
Table 2: Examples of Cycloaddition Reactions with Bicyclo[2.2.1]heptene Derivatives
| Reaction Type | Reactants | Key Feature |
| Diels-Alder | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid + Cyclopentadiene (B3395910) | Distinct stereochemical outcomes depending on the isomer of the starting material. |
| [3+2] Cycloaddition | Bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides + Aryl azides | Formation of dihydrotriazole (B8588859) derivatives with defined stereochemistry. researchgate.net |
| [4+3] Cycloaddition | Oxyallyl cation + Diene | Access to seven-membered ring systems. researchgate.net |
This table provides examples of the diverse cycloaddition chemistry of the bicyclo[2.2.1]heptene system.
Intramolecular Rearrangement Processes and Isomerization of Bicyclo[2.2.1]heptanones
The strained bicyclo[2.2.1]heptane skeleton is susceptible to a variety of intramolecular rearrangement and isomerization processes, often promoted by acidic, basic, or thermal conditions, or by transition metal catalysts. These rearrangements can lead to the formation of less strained and thermodynamically more stable bicyclic or polycyclic systems. nih.gov For instance, acid-mediated cationic reorganizations can lead to skeletal rearrangements, forming different bicyclic frameworks such as bicyclo[3.2.1]octanes. nih.govrsc.org The release of ring strain is a significant driving force for these transformations. beilstein-journals.orgnih.gov In some cases, these rearrangements can be highly selective, providing synthetic routes to complex molecular architectures. caltech.eduresearchgate.net
Thermally Induced Skeletal Rearrangements
Thermal activation of bicyclic systems often leads to rearrangements that alleviate ring strain. In related systems, such as bicyclo[4.2.0]oct-2-enes, thermal reactions proceed through stepwise diradical mechanisms, leading to rsc.orgjofamericanscience.org-sigmatropic shifts or fragmentation. mdpi.com For bicyclo[2.2.1]heptane derivatives, these rearrangements can be complex. For instance, the acid-catalyzed rearrangement of polyaryl-bicyclo[2.2.1]hept-2-en-7-ones to bicyclo[3.2.0]hept-3-en-2-ones has been shown to be reversible by the application of heat. rsc.org This thermal reversal suggests a pathway back to the more stable [2.2.1] system from the [3.2.0] isomer under thermal conditions. rsc.org The study of the thermal rearrangement of (bicyclo[2.2.0]hex-1-yl)methanal indicates that such reactions follow a first-order rate law, with activation energies significantly influenced by substituents that can stabilize the diradical intermediates formed during the bond-cleavage process. researchgate.net
Catalyst-Mediated Ring Expansion and Contraction
Catalysts, particularly Brønsted and Lewis acids, play a crucial role in mediating the skeletal rearrangements of this compound and its derivatives. These reactions often involve the formation of carbocationic intermediates, which can undergo ring expansion, contraction, or other Wagner-Meerwein type shifts.
A notable example is the acid-catalyzed rearrangement of 5-aryl-1,4-dimethyl-2,3-diphenylbicyclo[2.2.1]hepten-7-ones using sulfuric acid. This reaction results in a ring contraction, yielding 6-aryl-1,3-dimethyl-4,5-diphenylbicyclo jofamericanscience.orgacs.orghept-3-en-2-ones. rsc.org The mechanism is proposed to proceed through an open benzyl (B1604629) carbonium ion rather than a concerted 1,3-allylic shift, as both endo and exo isomers of the starting material produce a mixture of endo and exo products. rsc.org
Conversely, ring expansion pathways are also observed. The treatment of certain bicyclo[2.2.2]octenones with lead tetraacetate leads to rearrangement to a bicyclo[3.2.1]octane system, a transformation proposed to involve a 1,2-acyl migration within a carbonium ion intermediate. researchgate.net While starting from a different bicyclic system, this highlights a common rearrangement pathway for bridged ketones. In a similar vein, acid treatment of 7-t-butylbicyclo[2.2.1]hept-2-en-7-ols, which are closely related to the ketone, induces a Wagner-Meerwein rearrangement that results in ring-opened dienes. cdnsciencepub.com This process involves the formation of a nonclassical 7-t-butylbicyclo[2.2.1]hept-2-en-7-yl cation intermediate. cdnsciencepub.com
Lewis acids like methylaluminum dichloride (MeAlCl₂) have been used to catalyze the rearrangement of Diels-Alder adducts, leading to the formation of functionalized bicyclo[2.2.1]heptanones. acs.org These complex sequences can involve domino Diels-Alder reactions followed by consecutive 1,2-shifts, ultimately delivering rearranged bicyclic ketones. acs.org
Reactivity with Organophosphorus Reagents and Related Functionalizations
The interaction of bicyclo[2.2.1]heptanone derivatives with organophosphorus reagents provides a pathway to novel phosphorus-containing heterocyclic compounds. The course of these reactions is highly dependent on the nature of the phosphorus reagent and the specific substitutions on the bicyclic ketone.
Reactivity of Substituted Bicyclo[2.2.1]heptanones with Phosphine (B1218219) and Phosphite (B83602) Reagents
Research has shown that substituted bicyclo[2.2.1]heptanones exhibit distinct reactivity with phosphines and phosphites. For example, 1,7,7-trimethyl-bicyclo[2.2.1]heptane-2,3-dione, a camphorquinone (B77051) derivative, reacts with tris(dialkylamino)phosphines, such as tris(dimethylamino)phosphine, to yield open dipolar adducts. jofamericanscience.org The reaction involves the attack of the phosphine on one of the carbonyl carbons. jofamericanscience.org
Similarly, 3-(2-phenylhydrazono)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one reacts with trialkyl phosphites. jofamericanscience.org This reaction proceeds via an initial attack of the phosphite at the most reactive carbonyl center, followed by hydrolysis and elimination of an alcohol molecule to afford dialkyl phosphate (B84403) products. jofamericanscience.org The stability of the intermediate adducts plays a key role in determining the final product structure. jofamericanscience.org
The table below summarizes the reaction of a substituted bicyclo[2.2.1]heptanedione with different tris(dialkylamino)phosphine reagents.
| Bicyclic Reactant | Phosphine Reagent | Product | Reaction Conditions |
|---|---|---|---|
| 1,7,7-trimethyl-bicyclo[2.2.1]heptane-2,3-dione | tris(dimethylamino)phosphine | 4,7,7-trimethyl-3-(tris(dimethylamino)phosphoniooxy)bicyclo[2.2.1]hept-2-en-2-olate | Heated without solvent for 5h |
| 1,7,7-trimethyl-bicyclo[2.2.1]heptane-2,3-dione | tris(diethylamino)phosphine | 4,7,7-trimethyl-3-(tris(diethylamino)phosphoniooxy)bicyclo[2.2.1]hept-2-en-2-olate | Not specified |
Formation and Characterization of Novel Phosphorus-Containing Adducts
The reactions between substituted bicyclo[2.2.1]heptanones and organophosphorus reagents lead to the formation of novel adducts whose structures have been elucidated using various spectroscopic techniques. jofamericanscience.org
The reaction of 1,7,7-trimethyl-bicyclo[2.2.1]heptane-2,3-dione with tris(dimethylamino)phosphine gives a stable, open dipolar adduct. jofamericanscience.org Its structure was confirmed by elemental analysis and spectroscopic data, including ³¹P-NMR, which showed a characteristic signal at +38.73 ppm. jofamericanscience.org
When 3-(2-phenylhydrazono)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is treated with trialkyl phosphites, the resulting phosphate products are formed. jofamericanscience.org The formation of a cyclic structure was ruled out based on the ³¹P-NMR data. jofamericanscience.org The reaction of the same phenylhydrazone derivative with Lawesson's reagent resulted in a thiated product and a new thiated cyclic adduct. jofamericanscience.org
The characterization data for a representative dipolar adduct is provided in the interactive table below.
| Compound | Formula | ³¹P-NMR (δ, ppm) | ¹³C-NMR (δ, ppm, selected signals) | MS (m/z) |
|---|---|---|---|---|
| 4,7,7-trimethyl-3-(tris(dimethylamino)phosphoniooxy)bicyclo[2.2.1]hept-2-en-2-olate | C₁₆H₃₂N₃O₂P | +38.73 | 18.32 (CH₃), 46.03 (C(CH₃)₂), 101.01 (C=C-O), 189.03 (C=C-O-P) | 329 [M⁺] |
Advanced Spectroscopic and Spectrometric Characterization of Bicyclo 2.2.1 Hept 2 En 7 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Refinement.grafiati.comresearchgate.netgoogle.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of bicyclo[2.2.1]hept-2-en-7-one and its analogues. The unique spatial arrangement of protons and carbons in this bicyclic system gives rise to complex spectra that, when fully interpreted, provide a wealth of information regarding connectivity and stereochemistry. grafiati.com
One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the nuclei within the molecule. In this compound, the strained nature of the ring system and the presence of the carbonyl group significantly influence the chemical shifts of the bridgehead, vinyl, and methylene (B1212753) protons and carbons.
Two-dimensional NMR techniques are crucial for deciphering the intricate coupling networks inherent in these bicyclic structures. sdsu.edu Correlation SpectroscopY (COSY) experiments establish proton-proton (¹H-¹H) coupling relationships, allowing for the tracing of spin systems throughout the molecule. sdsu.edu For instance, the connectivity between the vinyl protons and the adjacent bridgehead protons can be unequivocally determined.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a definitive assignment of protonated carbons. sdsu.edu This is particularly useful in distinguishing between the different methylene carbons in the bicyclic framework. science.gov Further structural details can be elucidated using Heteronuclear Multiple Bond Correlation (HMBC), which reveals longer-range (2-3 bond) correlations between protons and carbons. science.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (Bridgehead) | 2.8 - 3.5 | 45 - 55 |
| C2/C3 (Vinyl) | 5.9 - 6.5 | 130 - 140 |
| C4 (Bridgehead) | 2.8 - 3.5 | 45 - 55 |
| C5/C6 (Methylene) | 1.2 - 2.0 | 25 - 35 |
| C7 (Carbonyl) | - | > 200 |
Note: Chemical shift ranges are approximate and can vary significantly with substitution.
The determination of stereochemistry in substituted this compound derivatives is a significant challenge. Nuclear Overhauser Effect SpectroscopY (NOESY) is a powerful tool that probes the spatial proximity of protons. science.gov By observing cross-peaks between protons that are close in space but not necessarily scalar-coupled, the relative stereochemistry of substituents can be unambiguously established. For instance, the stereochemical relationship between a substituent at the C2 position and the protons on the C5/C6 methylene bridge can be determined by the presence or absence of NOE correlations. These through-space correlations are critical for assigning exo and endo configurations of substituents, a fundamental aspect of the stereochemistry of these bicyclic systems. grafiati.com
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Studies.grafiati.com
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives. grafiati.comgoogle.com Electron ionization (EI) mass spectrometry often reveals a prominent molecular ion peak, confirming the molecular formula. nist.gov The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for bicyclo[2.2.1]heptane systems include retro-Diels-Alder reactions, leading to the loss of cyclopentadiene (B3395910), and other characteristic cleavages of the bicyclic ring. Analysis of these fragmentation pathways can help to confirm the core structure and identify the nature and position of substituents. High-resolution mass spectrometry (HR-MS) allows for the precise determination of the molecular formula, further corroborating the identity of the compound. rsc.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation in Strained Environments.grafiati.comgoogle.com
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound and its derivatives. The most characteristic absorption is the carbonyl (C=O) stretch of the ketone, which typically appears at a higher frequency (around 1760-1780 cm⁻¹) than in acyclic ketones due to the ring strain of the bicyclic system. The C=C stretching vibration of the double bond is also observable, usually in the region of 1620-1680 cm⁻¹. The C-H stretching vibrations of the vinyl and alkyl protons also provide characteristic absorptions. The unique vibrational modes associated with the strained bicyclic framework can also be observed in the fingerprint region of the IR spectrum, providing additional confirmation of the molecular structure. grafiati.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretch | 1760 - 1780 |
| C=C | Stretch | 1620 - 1680 |
| =C-H | Stretch | 3020 - 3100 |
| C-H | Stretch | 2850 - 3000 |
Note: Absorption frequencies can be influenced by substitution and the physical state of the sample.
Computational Chemistry and Theoretical Investigations of Bicyclo 2.2.1 Hept 2 En 7 One
Density Functional Theory (DFT) Studies on Reactivity and Stereochemistry
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reactivity and stereochemistry of reactions involving bicyclo[2.2.1]hept-2-en-7-one and its derivatives.
Elucidation of Epoxidation Mechanisms and Transition State Characterization
DFT calculations have been instrumental in understanding the stereochemical outcomes of epoxidation reactions of the bicyclo[2.2.1]heptene system. dnu.dp.uadnu.dp.ua Studies on norbornene and its 7-syn-substituted derivatives using performic acid have shown that the transition states possess a notable biradical character. dnu.dp.uadnu.dp.ua The geometry of these transition states is characterized by a nearly coplanar arrangement of the double bond and the peroxy acid. dnu.dp.uadnu.dp.ua
The nature of the substituent at the 7-syn position plays a crucial role in determining the stereoselectivity of the epoxidation. For instance, a hydroxyl group at this position leads to a preference for the exo-approach of the oxidizing agent. This preference is attributed to the stabilization of the transition state through hydrogen bonding. dnu.dp.uadnu.dp.ua Conversely, sterically bulkier substituents like a chlorine atom or a methyl group at the 7-syn position favor the formation of endo-epoxides due to steric repulsion with the approaching oxidant. dnu.dp.uadnu.dp.ua
Table 1: Calculated Stereoselectivity in the Epoxidation of 7-syn-Substituted Norbornenes
| Substituent (X) | Calculated exo-epoxide (%) | Calculated endo-epoxide (%) |
|---|---|---|
| H | 99-99.5 | 0.5-1 |
| Cl | 62.0 | 38.0 |
| Me | 55.0 | 45.0 |
Data sourced from computational studies on substituted norbornenes, which share the core bicyclo[2.2.1]heptene framework. researchgate.net
Computational Analysis of Substituent Effects on Electronic Properties and Reaction Profiles
Computational studies have been employed to analyze how remote substituents influence the reactivity and electronic properties of the bicyclo[2.2.1]heptanone framework. In systems like 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, which serve as probe systems, distal electronic modifications have been shown to impact the π-face selectivity during reactions like hydride reduction. core.ac.uk These investigations help in separating and understanding the contributions of steric and electronic effects. core.ac.uk The insights gained are valuable for predicting the outcomes of nucleophilic additions to the carbonyl group in these strained bicyclic systems. core.ac.uk
High-Level Quantum Mechanical Calculations for Understanding Molecular Strain and Electronic Interactions
The inherent ring strain in the bicyclo[2.2.1]heptane skeleton significantly influences its reactivity. fiveable.me High-level quantum mechanical calculations are essential for quantifying this strain energy and understanding the electronic interactions within the molecule. The concept of strain energy refers to the excess energy a molecule possesses compared to an idealized strain-free structure. mdpi.com For bicyclic systems, this strain arises from distorted bond angles, bond lengths, and dihedral angles. mdpi.com
For example, the strain energy of bicyclobutane is significantly higher than the sum of two cyclopropane (B1198618) rings, highlighting the increased strain from fusing the rings. mdpi.com Similarly, the strain in various propellanes has been computationally evaluated, showing how the energy changes with the size of the fused rings. mdpi.com These calculations provide a fundamental understanding of the thermodynamic properties of strained molecules like this compound.
Molecular Dynamics Simulations for Reaction Pathway Dynamics and Kinetic Analysis
Molecular dynamics (MD) simulations offer a powerful method for studying the time-evolution of chemical reactions and analyzing their kinetics. These simulations can reveal non-statistical dynamic effects where the outcome of a reaction is not solely determined by the transition state structure. researchgate.net
For instance, in the thermal deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene, quasiclassical direct dynamics trajectories have successfully replicated the experimental preference for the formation of the exo product. osti.gov These simulations show that many trajectories proceed through an intermediate diradical, and the final product ratio is determined by the relative amounts of ballistic-type trajectories versus those that form the intermediate. osti.gov Such studies are crucial for understanding reactions where statistical theories like Transition State Theory (TST) may not be fully adequate. researchgate.net
Conformational Analysis and Exploration of Energy Landscapes within the Bicyclo[2.2.1]heptanone System
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com The bicyclo[2.2.1]heptane system, also known as the norbornane (B1196662) system, is a rigid structure due to its fused rings. fiveable.meuci.edu This rigidity limits the number of accessible conformations compared to more flexible cyclic systems like cyclohexane. scribd.comuci.edu
The most stable conformation of bicyclo[2.2.1]heptane is the endo conformation, where certain substituents are oriented towards the interior of the bridged structure, minimizing steric interactions. fiveable.me Computational methods are used to explore the potential energy surface of the bicyclo[2.2.1]heptanone system, identifying low-energy conformers and the energy barriers between them. scribd.comuci.edu This analysis is fundamental to understanding the relationship between the three-dimensional structure of these molecules and their chemical reactivity. fiveable.me
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Norbornene |
| Performic acid |
| exo-epoxide |
| endo-epoxide |
| 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones |
| Bicyclobutane |
| Cyclopropane |
| Propellanes |
| 2,3-Diazabicyclo[2.2.1]hept-2-ene |
Synthesis and Diverse Applications of Functionalized Bicyclo 2.2.1 Hept 2 En 7 One Derivatives
Synthesis of Novel Bicyclo[2.2.1]hept-2-en-7-one Analogues and Derivatives
The synthesis of novel analogues and derivatives of this compound is a key area of research, enabling the development of new materials and therapeutic agents. nih.gov Synthetic strategies often focus on the introduction of various functional groups and the creation of chiral molecules for use in asymmetric synthesis. nih.govCurrent time information in Bangalore, IN.
The introduction of functional groups, such as methylene (B1212753) and dimethoxy moieties, onto the this compound scaffold can be achieved through various synthetic routes. These modifications can significantly alter the chemical and physical properties of the parent compound, opening up new avenues for its application.
One common strategy for introducing a dimethoxy group is through the Diels-Alder reaction of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (B1329435) with a suitable dienophile. researchgate.net The resulting adduct can then be further manipulated to yield 7,7-dimethoxybicyclo[2.2.1]hept-2-ene derivatives. researchgate.net These dimethoxy derivatives are valuable intermediates; for instance, 7,7-dimethoxythis compound is a precursor for carbasugar derivatives. metu.edu.tr Photochemical reactions of 6,6-dimethoxy-bicyclo[2.2.1]hepten-2-one can lead to the formation of isomeric products, including the decarbonylated 6,6-dimethoxybicyclo[3.1.0]hex-2-ene. researchgate.net
The introduction of a methylene group can be accomplished through various olefination reactions on the ketone functionality of bicyclo[2.2.1]heptan-2-one derivatives. For example, the Wittig reaction or Tebbe olefination can be employed to convert the carbonyl group into a methylene group, yielding compounds like 2-methylene-3-methylbicyclo[2.2.1]heptane. google.com Another derivative, 5,6-bis(methylene)this compound, is a complex organic compound with a unique structure. ontosight.ainist.gov
A summary of exemplary functionalized derivatives is presented in the table below.
| Derivative Name | Functional Group(s) | Key Synthetic Precursor(s) | Potential Applications |
| 7,7-Dimethoxythis compound | Dimethoxy | 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene | Synthesis of carbasugars metu.edu.tr |
| 2-Methylene-3-methylbicyclo[2.2.1]heptane | Methylene, Methyl | 5,6-dimethylbicyclo[2.2.1]hept-2-ene | Base oil for traction drive fluid google.com |
| 5,6-bis(methylene)this compound | Methylene | Not specified | Complex organic synthesis ontosight.ainist.gov |
The synthesis of enantiomerically pure or enriched compounds is of paramount importance in medicinal chemistry and materials science. google.com Chiral derivatization of this compound and its analogues plays a crucial role in asymmetric synthesis, where a chiral auxiliary or catalyst is used to control the stereochemical outcome of a reaction. sfu.ca
One approach involves the use of chiral auxiliaries derived from bicyclic systems. sfu.ca These auxiliaries can be attached to a prochiral substrate, directing the subsequent chemical transformations to occur from a specific face of the molecule, thereby inducing chirality. High levels of stereochemical induction have been observed in reactions like the Diels-Alder reaction using such chiral acetals. sfu.ca
Another strategy is the use of chiral catalysts. For instance, rhodium complexes with chiral bicyclo[2.2.1]hepta-2,5-diene ligands have demonstrated high activity and enantioselectivity in asymmetric addition reactions. researchgate.net These catalysts can be used in small quantities to generate large amounts of a desired enantiomer.
The enantiospecific synthesis of complex molecules like (+)- and (-)-epibatidine, a potent analgesic, has been achieved using N-BOC-7-azabicyclo[2.2.1]heptan-2-ones as versatile chiral intermediates. acs.org Similarly, chiral 7-azabicyclo[2.2.1]heptan-2-ol has been used as a template for the synthesis of aminocyclitols. acs.org The separation of enantiomers of biologically active compounds can be achieved through conventional methods like chiral HPLC. google.com
The table below highlights some chiral derivatives and their applications in asymmetric synthesis.
| Chiral Derivative/Ligand | Type of Asymmetric Reaction | Application |
| Chiral acetals from 7-hydroxyindan-1-one | Diels-Alder reaction | Asymmetric synthesis sfu.ca |
| Chiral bicyclo[2.2.1]hepta-2,5-diene ligands | Rhodium-catalyzed 1,4-addition | Synthesis of chiral compounds with high enantioselectivity researchgate.net |
| N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones | Enantiospecific synthesis | Synthesis of (+)- and (-)-epibatidine acs.org |
| (2S,3R)-(-)-3-amido-2-diphenylmethanol-bicyclo[2.2.1]hept-5-ene | Asymmetric diethylzinc (B1219324) addition | Chiral catalyst metu.edu.tr |
Applications in Polymer Chemistry and Advanced Materials Science
Functionalized this compound derivatives are valuable monomers in the synthesis of specialized polymers and advanced materials. nih.gov Their rigid, bicyclic structure can impart unique properties, such as high thermal stability, to the resulting polymers.
The incorporation of bicyclo[2.2.1]heptene units into polymer backbones can significantly enhance their thermal and mechanical properties. researchgate.net These monomers can be polymerized through various mechanisms, including addition polymerization and ring-opening metathesis polymerization (ROMP). researchgate.net
The addition polymerization of norbornene-type monomers, catalyzed by transition metals like palladium, can produce high molecular weight polymers. researchgate.net By incorporating functional groups into the monomer units, polymers with desired properties can be tailored for specific applications, such as in photoresists and dielectric materials. researchgate.net For example, polymers derived from nadic anhydride (B1165640), a bicyclo[2.2.1]heptene derivative, are used in photosensitive compositions. google.com
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of a wide variety of polymeric materials. mdpi.com Norbornene and its derivatives are particularly well-suited for ROMP due to their high ring strain energy, which provides the thermodynamic driving force for the reaction. acs.org
This compound derivatives can be copolymerized with norbornene and other cyclic olefins to create polymers with tailored properties. The inclusion of these functionalized monomers can introduce specific functionalities into the polymer chain, affecting properties such as solubility, reactivity, and thermal stability. For instance, the block copolymerization of different norbornene monomers via ROMP allows for the synthesis of well-defined block copolymers with low polydispersities. beilstein-journals.org The reactivity of the monomer in ROMP can be influenced by the substituents on the bicyclic ring.
The table below summarizes the use of this compound derivatives in polymerization.
| Polymerization Method | Monomer(s) | Catalyst | Resulting Polymer Properties |
| Addition Polymerization | Norbornenyl gluconamide | Palladium-based | Water-soluble, potential for photopatterning researchgate.net |
| ROMP | Norbornene and functionalized derivatives | Ruthenium-based (Grubbs' catalysts) | Block copolymers with controlled molecular weight and low polydispersity beilstein-journals.org |
| Addition Polymerization | Nadic anhydride derivatives | Not specified | Photosensitive polymers google.com |
Intermediates in the Synthesis of Complex Organic Molecules and Biologically Active Compounds
The rigid bicyclo[2.2.1]heptane framework is a common structural motif in many complex natural products and biologically active compounds. beilstein-journals.org Derivatives of this compound serve as crucial intermediates in the synthesis of these molecules. nih.gov
The synthetic utility of these intermediates is broad. For example, 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives are key starting materials for the synthesis of important pharmaceuticals such as the anti-influenza drug oseltamivir (B103847) (Tamiflu) and the anti-HIV drug cyclophellitol. google.com The synthesis of these complex molecules often involves multi-step sequences where the bicyclic core is elaborated with various functional groups.
Furthermore, 7-azabicyclo[2.2.1]heptane and its derivatives are precursors to potent cholinergic receptor ligands, which have potential applications in treating neurological disorders. google.com The synthesis of these compounds often involves Diels-Alder reactions to construct the bicyclic core, followed by further functionalization. google.com The ability to synthesize these complex molecules relies heavily on the availability of versatile building blocks like functionalized this compound derivatives.
Precursors for Pharmaceutical and Agrochemical Intermediates
The rigid bicyclo[2.2.1]heptane framework is a valuable scaffold in medicinal chemistry and agrochemical research. Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an attractive building block for designing molecules that can interact with specific biological targets like enzymes and receptors. ontosight.ai Derivatives of this compound are versatile intermediates used in the synthesis of a variety of compounds with potential therapeutic or agricultural applications. ontosight.ai
One notable example is the use of 2-Azabicyclo[2.2.1]hept-5-en-3-one in the synthesis of therapeutic drugs. sigmaaldrich.com This lactam, a nitrogen-containing analog of the parent bicyclic ketone, serves as a key precursor. For instance, it is utilized in the preparation of (3aS,4R,6R,6aR)-6-((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] acs.orgnih.govdioxol-4-amine, which is itself a precursor to analogs of bredinin, an immunosuppressive agent. sigmaaldrich.com Furthermore, various 7-azabicyclo[2.2.1]heptane and heptene (B3026448) derivatives are developed as cholinergic receptor ligands, which are crucial for treating a range of neurological and psychiatric disorders. google.com
The synthesis of these intermediates often involves derivatization at different positions of the bicyclic system to create a diverse array of functionalized compounds. google.com These derivatives can then be used to construct more complex molecules with desired biological activities. ontosight.ai Research in this area often focuses on optimizing synthetic routes to improve efficiency and yield.
Below is a table summarizing key this compound derivatives and their applications as intermediates.
| Derivative Name | Application |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Intermediate for therapeutic drugs, precursor for bredinin analogs. sigmaaldrich.com |
| 7-Azabicyclo[2.2.1]heptane/heptene Derivatives | Cholinergic receptor ligands. google.com |
| Bicyclo(2.2.1)hept-2-ene, 5-ethyl- | Intermediate in pharmaceutical and agrochemical synthesis. ontosight.ai |
| rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol | Precursor for designing new drugs, such as enzyme inhibitors or receptor agonists/antagonists. |
Building Blocks for the Synthesis of Complex Natural Products
The bicyclo[2.2.1]heptane skeleton is a structural motif found in numerous complex natural products. wpmucdn.com Consequently, functionalized derivatives of this compound serve as crucial starting materials or key intermediates in the total synthesis of these intricate molecules. acs.org The constrained and stereochemically defined nature of the bicyclic framework provides an excellent template for constructing highly substituted and stereochemically complex cyclopentyl moieties, which are common features in many natural products. wpmucdn.com
A prominent application is in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. Bicyclo[2.2.1]hept-5-en-2-one and its saturated analog, norcamphor, are well-established starting points for creating the highly substituted cyclopentane (B165970) core of various prostaglandins. wpmucdn.com Similarly, this bicyclic ketone is instrumental in the synthesis of other natural products, including certain terpenes, iridoids, and carbocyclic sugars. wpmucdn.com
The synthesis of the potent analgesic alkaloid, epibatidine, provides a compelling case study. The carbon skeleton of this natural product can be constructed using a Diels-Alder reaction involving a pyrrole (B145914) derivative, leading to a 7-azabicyclo[2.2.1]heptene system. google.com Specifically, enantiomerically pure N-BOC-7-azabicyclo[2.2.1]heptan-2-ones have been shown to be versatile intermediates for the enantiospecific synthesis of both (+) and (-) epibatidine. acs.org The bicyclic structure is also a key component in the synthesis of pheromone analogues. wpmucdn.com
The table below highlights specific examples of natural products synthesized using this compound derivatives as building blocks.
| Natural Product Class/Name | Bicyclic Precursor |
| Prostaglandins | Bicyclo[2.2.1]hept-5-en-2-one. wpmucdn.com |
| Terpenes | Bicyclo[2.2.1]heptan-2-one. wpmucdn.com |
| Iridoids | Bicyclo[2.2.1]heptan-2-one. wpmucdn.com |
| Epibatidine | N-BOC-7-azabicyclo[2.2.1]heptan-2-one. google.comacs.org |
| Pheromone Analogues | Bicyclo[2.2.1]hept-5-en-2-one. wpmucdn.com |
Emerging Research Avenues and Future Perspectives in Bicyclo 2.2.1 Hept 2 En 7 One Chemistry
Development of Novel Catalytic Systems for Targeted Transformations of Bicyclo[2.2.1]hept-2-en-7-one
The precise modification of the this compound scaffold is critical for accessing a diverse range of derivatives. Emerging research is centered on the development of highly selective and efficient catalytic systems to control the outcome of its transformations. These efforts span metal-based catalysis, biocatalysis, and acid-catalyzed rearrangements.
One area of investigation involves the use of specialized metal-based catalysts. For instance, derivatives of the related norbornane (B1196662) structure have been used to create meso-[Norbornane-7,7-bis(indenyl)]titanium dichloride, a highly active catalyst for ethylene-styrene copolymerization. acs.org Isomerization reactions of similar bicyclic systems have also been achieved using aluminosilicate (B74896) catalysts. pleiades.online Furthermore, the treatment of related bicyclic ketones with organometallic reagents has been shown to yield addition products with good efficiency. researchgate.net
Biocatalysis represents a significant frontier for creating chiral derivatives from bicyclic ketones. Studies on the similar compound (rac)-bicyclo[3.2.0]hept-2-en-6-one have demonstrated that alcohol dehydrogenases (ADHs) can perform highly stereoselective reductions. mdpi.com Enzymes such as horse liver alcohol dehydrogenase (HLADH) and Thermoanaerobium brockii alcohol dehydrogenase (TBADH) are being explored for these transformations, often using coupled-enzyme systems for cofactor recycling. mdpi.com This enzymatic approach offers a pathway to optically pure products under mild, aqueous conditions.
Acid-catalyzed rearrangements of the bicyclo[2.2.1]heptenone framework are also a subject of study, enabling access to alternative bicyclic systems. For example, sulfuric acid can rearrange polyaryl-substituted bicyclo[2.2.1]hept-2-en-7-ones into bicyclo[3.2.0]hept-3-en-2-one derivatives. rsc.org These rearrangements are thought to proceed through cation intermediates, offering opportunities for skeletal diversification. rsc.org
| Catalyst Type | Specific Catalyst/System Example | Transformation | Relevance to this compound |
|---|---|---|---|
| Metal-Based Catalyst | meso-[Norbornane-7,7-bis(indenyl)]titanium dichloride | Polymerization (Copolymerization) | Demonstrates use of the bicyclic core in designing polymerization catalysts. acs.org |
| Biocatalyst (Enzyme) | Alcohol Dehydrogenases (e.g., HLADH, TBADH) | Stereoselective Ketone Reduction | Offers a green method for producing chiral alcohols from related bicyclic ketones. mdpi.com |
| Solid Acid Catalyst | Aluminosilicate | Isomerization | Enables skeletal rearrangement of related bicyclic olefins under flow conditions. pleiades.online |
| Acid Catalyst | Sulfuric Acid | Skeletal Rearrangement | Transforms the [2.2.1] system to a [3.2.0] system via cationic intermediates. rsc.org |
Exploration of Advanced Applications in Medicinal Chemistry and Chemical Biology
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane framework makes it an attractive scaffold for the design of novel therapeutic agents. ontosight.ai Its unique conformation allows for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules such as enzymes and receptors. ontosight.ai
Compounds incorporating the bicyclo[2.2.1]heptane skeleton are being investigated for various therapeutic applications. Research has indicated that certain derivatives exhibit antagonistic activity against chemokine receptors, specifically CXCR1 and CXCR2. These receptors are implicated in inflammatory responses and cancer, suggesting potential for the development of new anti-inflammatory and anti-cancer agents. The core structure serves as a building block for creating molecules with specific biological functions, including enzyme inhibitors or receptor antagonists. ontosight.ai
A key strategy in medicinal chemistry is the use of structurally well-defined molecules as starting points for creating more complex drugs. The related 7-oxanorbornane framework, which can be prepared enantiomerically enriched, is valued as a "chiron"—a chirality-rich building block. researchgate.net These chirons are instrumental in the asymmetric synthesis of bioactive compounds. researchgate.net Similarly, this compound and its derivatives serve as versatile precursors for generating a wide diversity of stereochemically complex molecules with potential biological activity. ontosight.airesearchgate.net
| Potential Biological Target | Therapeutic Area | Rationale |
|---|---|---|
| Chemokine Receptors (CXCR1, CXCR2) | Inflammation, Oncology | Related bicyclo[2.2.1]heptane structures have shown antagonistic activity against these receptors. |
| Various Enzymes/Receptors | Multiple | The rigid scaffold allows for the design of specific inhibitors or modulators by positioning functional groups in precise 3D orientations. ontosight.ai |
Integration of Computational and Experimental Methodologies for Rational Reaction Design and Discovery
The synergy between computational chemistry and experimental synthesis is accelerating the discovery of new reactions and molecules based on the this compound core. Quantum mechanical calculations are increasingly used to predict reaction feasibility, selectivity, and mechanisms, thereby guiding laboratory efforts and reducing trial-and-error. mdpi.com
A key application of computational modeling is in understanding reaction regioselectivity. For example, in electrophilic additions to related bicyclic ketones, quantum mechanical calculations can determine the relative stability of potential carbocation intermediates. mdpi.com Studies have found that the 6-oxobicyclo[2.2.1]hept-2-yl cation is significantly more stable than its 5-oxo isomer, explaining the observed regioselectivity in experimental additions. mdpi.com This predictive power allows chemists to rationally design synthetic routes to achieve a specific isomer.
This integrated approach is exemplified in the development of complex reaction sequences. In the synthesis of functionalized bicyclo[2.2.1]heptanones via a sequential Diels-Alder/rearrangement pathway, understanding the proposed intermediates is crucial. acs.org Mechanistic studies, often supported by computational analysis, suggest that some rearrangements proceed through intermediates like endo-configured adducts followed by a suprafacial hydrogen shift. acs.org Likewise, the study of acid-catalyzed rearrangements of polyaryl-bicyclo[2.2.1]hept-2-en-7-ones points to the involvement of an open benzyl (B1604629) carbonium ion intermediate, a hypothesis that can be investigated through both experimental product analysis and computational modeling of the reaction energy landscape. rsc.org By predicting the most likely reaction pathways, chemists can select optimal conditions, such as specific catalysts or temperatures, to favor the formation of the desired product. acs.org
Sustainable Synthetic Strategies and Green Chemistry Principles in this compound Derivatives Production
Applying green chemistry principles to the synthesis and modification of this compound is a growing priority aimed at minimizing environmental impact and enhancing safety and efficiency. acs.org
The core synthesis of the bicyclo[2.2.1]heptene framework often utilizes the Diels-Alder reaction, a [4+2] cycloaddition that is a prime example of atom economy , as all atoms from the reactants are incorporated into the product, generating minimal waste.
A central tenet of green chemistry is the use of catalysis . Catalytic processes are preferred over stoichiometric reactions because they reduce waste and often allow for milder reaction conditions. acs.org The development of novel catalytic systems, particularly biocatalytic approaches using enzymes like alcohol dehydrogenases, embodies this principle. mdpi.com Enzymes operate in water at ambient temperatures and can provide exquisite selectivity, which can eliminate the need for protecting groups—a strategy that simplifies synthesis, reduces step counts, and prevents the generation of additional waste. mdpi.comacs.org
The choice of safer solvents and auxiliaries is another critical aspect. acs.org Research efforts are directed towards replacing hazardous solvents with greener alternatives that have a lower environmental impact and require less energy for handling and purification. acs.org
Finally, designing for energy efficiency is a key consideration. acs.org While some synthetic protocols for bicyclic derivatives require very low temperatures, such as -95 °C, a future goal is to develop catalytic systems that can achieve the same transformations at or near ambient temperature and pressure, significantly reducing the energy footprint of the chemical process. acs.orgacs.org
Q & A
Basic Research Questions
Q. How can bicyclo[2.2.1]hept-2-en-7-one be synthesized and characterized for purity?
- Methodological Answer : Synthesis typically involves Diels-Alder reactions between cyclopentadiene and maleic anhydride derivatives, followed by purification via recrystallization or column chromatography. Characterization requires 1H/13C NMR to confirm structural integrity and GC-MS or HPLC to assess purity. For novel derivatives, elemental analysis and X-ray crystallography are critical to establish identity .
- Data Example : A study confirmed the structure of a tetraphenyl derivative using X-ray diffraction, resolving bond angles and stereochemistry .
Q. What are the standard protocols for handling this compound in laboratory settings?
- Methodological Answer : Use inert atmospheres (N2/Ar) during reactions to prevent oxidation. Store under refrigeration in amber vials to avoid photodegradation. Safety protocols include fume hood usage, PPE (gloves, goggles), and referencing Material Safety Data Sheets (MSDS) for spill management .
Q. How can isotopic labeling (e.g., 18O) be integrated into this compound for mechanistic studies?
- Methodological Answer : Isotopic labeling of the ketone oxygen can be achieved via acid-catalyzed exchange with enriched water (H218O) under reflux. Quantitative yields (>95%) are obtained by reacting acetals of this compound with H218O, followed by distillation to isolate labeled carbon monoxide byproducts .
Advanced Research Questions
Q. What topological electron localization patterns govern the cheletropic decarbonylation of this compound?
- Methodological Answer : Use Quantum Chemical Topology (QCT) to analyze electron density changes during reaction pathways. The reaction involves 8 topological stability domains, identified via bond critical point (BCP) evolution and Laplacian of electron density (∇²ρ) calculations. Transition states are validated using IRC (Intrinsic Reaction Coordinate) analysis .
- Data Example : Zahedi et al. mapped bond evolution sequences using QCT, revealing distinct stability domains compared to similar cyclic ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
